Glycerol phenylbutyrate
Overview
Description
Glycerol phenylbutyrate is a nitrogen-binding agent . It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone . It is used in the treatment of certain inborn urea cycle disorders . The medication works by preventing the harmful buildup of ammonia in the body .
Synthesis Analysis
The synthesis of Glycerol phenylbutyrate involves a simple and environmentally friendly method that uses DCC, N,N ′-diisopropylcarbodiimide (DIC) and water-soluble carbodiimide N -ethyl N - (3 dimethylamino)carbodiimide (EDC), with high yields and purity . Another method involves the activation of 4-phenylbutyric acid with thionyl chloride to afford 4-phenylbutyryl chloride, which is then esterified with glycerol in the presence of N -methylimidazole .Molecular Structure Analysis
Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .Chemical Reactions Analysis
Glycerol phenylbutyrate is a prodrug. Its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .Physical And Chemical Properties Analysis
Glycerol phenylbutyrate is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone .Scientific Research Applications
Ammonia Control and Neurocognitive Outcomes in Urea Cycle Disorders
Glycerol phenylbutyrate (GPB) has been studied for its efficacy in treating urea cycle disorders (UCDs), which are rare inherited metabolic disorders characterized by hyperammonemia and neurological impairment. A pivotal Phase 3 trial indicated that GPB was noninferior to sodium phenylbutyrate (NaPBA) in controlling ammonia levels. Moreover, long-term GPB treatment in pediatric UCD patients was associated with significant improvement in executive functions like behavioral regulation, goal setting, planning, and self-monitoring (Diaz et al., 2013).
Chronic Management of Urea Cycle Defect Disorders
GPB, approved by the US FDA for chronic management of patients with urea cycle defect disorders, presents a slower release of its active metabolite compared to unconjugated PB, contributing to superior ammonia control and fewer episodes of hyperammonemia. It has been well-tolerated with fewer gastrointestinal complications compared to sodium benzoate or PB, suggesting enhanced adherence and potentially improved outcomes in UCD patients (Oishi & Diaz, 2014).
Use in Hepatic Encephalopathy
In a study involving patients with cirrhosis, GPB significantly reduced the proportion of patients experiencing a hepatic encephalopathy (HE) event. It also correlated with lower plasma ammonia levels, implicating ammonia in the pathogenesis of HE and suggesting GPB's therapeutic potential in this population (Rockey et al., 2014).
Pharmacokinetics in Pediatric Patients
The pharmacokinetics of GPB were evaluated in pediatric patients aged 2 months to 2 years with UCDs. The study demonstrated that these patients have sufficient lipase activity to convert GPB to phenylbutyric acid (PBA), which is then converted to its active moiety for successful nitrogen scavenging in very young children (Berry et al., 2018).
Long-term Safety and Efficacy
An open-label, long-term safety study of GPB conducted in the US and Canada observed stable mean ammonia levels and no new safety signals over an extended period. This suggests sustainedeffectiveness and safety of GPB for managing urea cycle disorders over long durations (Diaz et al., 2019).
Improved Treatment Experience for UCD Patients
A study on switching from other nitrogen scavengers to GPB in UCD patients demonstrated improved efficacy, metabolic control, and reduced adverse effects compared to previous treatments. This suggests that direct switching to GPB in clinical practice is safe and offers better overall treatment experience (Martín‐Hernández et al., 2022).
Biomarker for Dosing and Therapeutic Monitoring
A study focused on phenylacetylglutamine as a dosing biomarker for patients with UCDs. It highlighted the strong correlation of urinary phenylacetylglutamine with the administered dose of GPB, proposing it as a clinically useful non-invasive biomarker for compliance and therapeutic monitoring (Mokhtarani et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210005 | |
Record name | Glycerol phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Glycerol phenylbutyrate | |
CAS RN |
611168-24-2 | |
Record name | Glycerol phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol phenylbutyrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycerol phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol Phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.